N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine
CAS No.: 890628-60-1
Cat. No.: VC5167975
Molecular Formula: C22H22N4
Molecular Weight: 342.446
* For research use only. Not for human or veterinary use.
![N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine - 890628-60-1](/images/structure/VC5167975.png)
Specification
CAS No. | 890628-60-1 |
---|---|
Molecular Formula | C22H22N4 |
Molecular Weight | 342.446 |
IUPAC Name | N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine |
Standard InChI | InChI=1S/C22H22N4/c1-16(2)20-13-21(23-14-17-9-5-3-6-10-17)26-22(25-20)19(15-24-26)18-11-7-4-8-12-18/h3-13,15-16,23H,14H2,1-2H3 |
Standard InChI Key | QZLVKBACEAGELW-UHFFFAOYSA-N |
SMILES | CC(C)C1=NC2=C(C=NN2C(=C1)NCC3=CC=CC=C3)C4=CC=CC=C4 |
Introduction
Chemical Identity and Structural Features
N-Benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine features a pyrazolo[1,5-a]pyrimidine core substituted at positions 3, 5, and 7 with phenyl, isopropyl, and benzyl groups, respectively. The IUPAC name reflects this substitution pattern: N-benzyl-3-phenyl-5-propan-2-ylpyrazolo[1,5-a]pyrimidin-7-amine.
Structural and Molecular Data
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 342.4 g/mol |
CAS Registry Number | 890628-60-1 |
SMILES Notation | CC(C)c1cc(NCc2ccccc2)n2ncc(-c3ccccc3)c2n1 |
InChI Key | ULGRNDQCXYOILY-UHFFFAOYSA-N |
The compound’s planar aromatic system enables π-π stacking interactions, while the isopropyl and benzyl groups enhance lipophilicity, influencing bioavailability . X-ray crystallography of analogous pyrazolo[1,5-a]pyrimidines reveals a nearly coplanar arrangement of the pyrazole and pyrimidine rings, stabilizing the structure through intramolecular hydrogen bonding .
Synthesis and Manufacturing Processes
The synthesis of N-benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine typically involves multi-step condensation and substitution reactions. A common route, adapted from methodologies for related derivatives , proceeds as follows:
-
Formation of Pyrazole Precursor: 4-Phenyl-1H-pyrazol-5-amine reacts with β-keto esters under acidic conditions to yield pyrazolo[1,5-a]pyrimidin-7-ones.
-
Chlorination: Treatment with phosphorus oxychloride () converts the 7-keto group to a chloro substituent.
-
Amination: Nucleophilic substitution with benzylamine introduces the N-benzyl group at position 7.
Key intermediates are purified via column chromatography, with reaction progress monitored by thin-layer chromatography (TLC). Industrial-scale synthesis may employ flow chemistry to enhance yield and reduce byproducts .
Physicochemical Properties
N-Benzyl-3-phenyl-5-(propan-2-yl)pyrazolo[1,5-a]pyrimidin-7-amine exhibits moderate solubility in polar aprotic solvents like dimethyl sulfoxide (DMSO) and dimethylformamide (DMF). Its logP value, estimated at 4.2, suggests high membrane permeability, aligning with Lipinski’s rule of five for drug-likeness. Thermal stability analyses (TGA/DSC) indicate decomposition above 250°C, suitable for storage under ambient conditions .
Comparative Analysis with Structural Analogues
Modifying substituents significantly alters bioactivity:
-
6-Benzyl-2,5-dimethyl-3-phenyl-N-(2-phenylethyl) derivative: Increased steric bulk reduces solubility but improves receptor selectivity.
-
3,5-Diphenyl-N-(pyridin-2-ylmethyl) derivatives : Introduction of a pyridylmethylamine group enhances antimycobacterial activity by 10-fold.
These comparisons underscore the importance of the N-benzyl group in balancing lipophilicity and target engagement.
Applications in Medicinal Chemistry and Drug Development
The compound’s scaffold is a promising candidate for:
-
Antitubercular Agents: Pyrazolo[1,5-a]pyrimidines inhibit ATP synthase, a validated target for tuberculosis therapy .
-
Kinase Inhibitors: Analogues with similar substitution patterns show activity against Aurora kinases, implicated in cancer.
Ongoing structure-activity relationship (SAR) studies aim to optimize pharmacokinetic profiles while minimizing hERG channel liability .
Challenges and Future Directions
Current limitations include insufficient in vivo efficacy data and scalable synthesis protocols. Future work should prioritize:
-
Metabolic Stability Studies: Assessing clearance pathways in hepatic microsomes.
-
Cocrystallization Experiments: Elucidating binding modes with biological targets.
-
Prodrug Strategies: Enhancing aqueous solubility for intravenous administration.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume